

Structural Analysis of Salfluverine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Salfluverine*

Cat. No.: *B1199357*

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Abstract: This technical guide provides an in-depth exploration of the structural analysis of **Salfluverine** (2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide), a significant member of the salicylanilide class of compounds. Salicylanilides are recognized for a wide spectrum of biological activities, and a thorough understanding of their structure is paramount for research and development.^{[1][2]} This document outlines a robust methodology for the synthesis, purification, and comprehensive structural elucidation of **Salfluverine** using state-of-the-art analytical techniques. It is intended for researchers, scientists, and drug development professionals seeking to understand the core principles and practical applications of structural analysis for this class of molecules.

Introduction to Salfluverine and the Salicylanilide Scaffold

Salfluverine, chemically identified as 2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide, is a molecule of interest due to its core salicylanilide structure. The salicylanilide moiety, characterized by a 2-hydroxybenzamide backbone, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad range of biological effects, including anthelmintic, antibacterial, and antifungal properties.^{[1][2]} The specific structural features of **Salfluverine**, namely the ortho-hydroxyl group on the benzamide ring and the trifluoromethyl substituent on the aniline ring, are expected to significantly influence its physicochemical properties and biological activity.

A precise understanding of the three-dimensional structure, electronic properties, and potential intermolecular interactions of **Salfluverine** is critical for elucidating its mechanism of action and for the rational design of new analogues with enhanced therapeutic profiles. This guide provides a systematic approach to achieving this structural understanding, beginning with its chemical synthesis and culminating in a multi-technique spectroscopic analysis.

Chemical Identity

A clear definition of the molecule is the foundation of any structural analysis. The key identifiers for **Salfluverine** are summarized below.

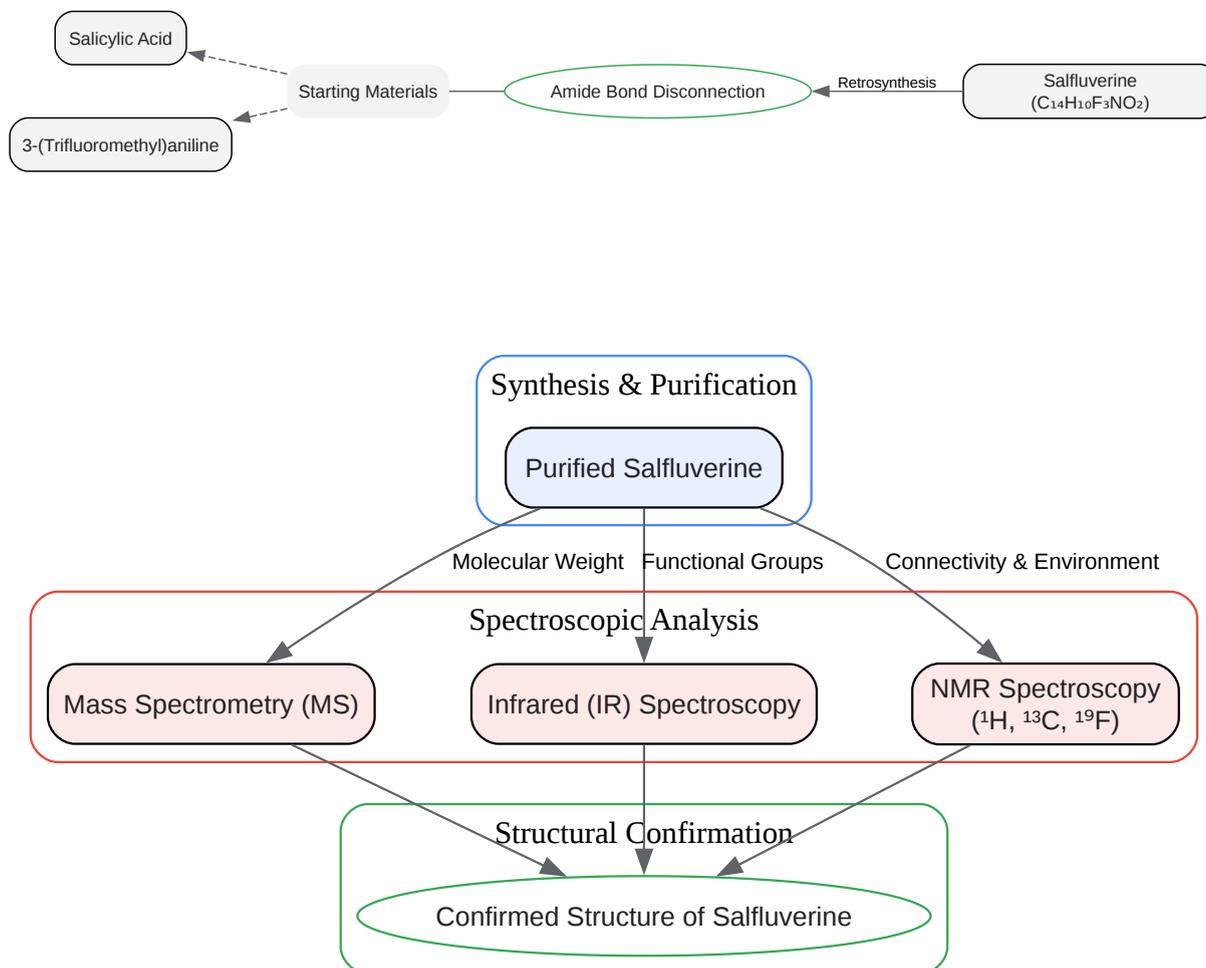
Identifier	Value
IUPAC Name	2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide
CAS Number	587-49-5
Molecular Formula	C ₁₄ H ₁₀ F ₃ NO ₂
Molecular Weight	281.23 g/mol
Canonical SMILES	<chem>C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=C(C=CC=C2)O</chem>

Synthesis and Purification of Salfluverine

The synthesis of **Salfluverine** is most effectively achieved through the condensation of salicylic acid or its activated derivative with 3-(trifluoromethyl)aniline. This amide bond formation is a cornerstone of organic synthesis. The chosen methodology must be robust, high-yielding, and allow for straightforward purification of the final product.

Retrosynthetic Analysis

The logical disconnection for **Salfluverine** is the amide bond, leading to two readily available starting materials: salicylic acid and 3-(trifluoromethyl)aniline.



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Caption: Integrated workflow for the structural elucidation of **Salfluverine**.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For **Salfluverine**, ¹H, ¹³C, and ¹⁹F NMR experiments are all highly informative.

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific

frequencies. The exact frequency (chemical shift) is dependent on the local electronic environment, providing information about the atom's bonding and proximity to other functional groups.

Expected ^1H NMR Spectrum (500 MHz, DMSO- d_6): The spectrum is expected to show distinct signals for the aromatic protons, the amide proton, and the phenolic hydroxyl proton.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~12.0	broad singlet	1H	Phenolic -OH	The phenolic proton is acidic and often appears as a broad singlet at a very downfield chemical shift due to hydrogen bonding. [3]
~10.5	singlet	1H	Amide N-H	The amide proton signal is typically a singlet and is also found downfield.
~8.2	singlet	1H	H-2' (Aniline ring)	This proton is ortho to the -NH group and meta to the -CF ₃ group.
~7.9	doublet	1H	H-6 (Salicyl ring)	This proton is ortho to the carbonyl group, resulting in a downfield shift.
~7.8	doublet	1H	H-4' (Aniline ring)	This proton is para to the -NH group and ortho to the -CF ₃ group.
~7.6	triplet	1H	H-5' (Aniline ring)	This proton is meta to both the

				-NH and -CF ₃ groups.
~7.4	triplet	1H	H-4 (Salicyl ring)	This proton is coupled to its neighbors.
~7.0	doublet	1H	H-3 (Salicyl ring)	This proton is ortho to the hydroxyl group.
~6.9	triplet	1H	H-5 (Salicyl ring)	This proton is meta to the carbonyl group.

Expected ¹³C NMR Spectrum (125 MHz, DMSO-d₆): The ¹³C NMR spectrum will confirm the carbon skeleton, showing distinct signals for the carbonyl carbon, the carbon bearing the CF₃ group, and the aromatic carbons.

Expected ¹⁹F NMR Spectrum (470 MHz, DMSO-d₆): A single, sharp signal is expected around -61 to -63 ppm, characteristic of a trifluoromethyl group attached to an aromatic ring.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (stretching, bending). The frequencies of these vibrations are characteristic of the types of bonds and functional groups present. [4][5]

Expected Characteristic IR Absorption Bands (KBr Pellet):

Frequency Range (cm ⁻¹)	Vibration Type	Functional Group	Rationale
3400 - 3200 (broad)	O-H stretch	Phenolic -OH	The broadness is due to intermolecular hydrogen bonding. [6]
~3300	N-H stretch	Amide N-H	Characteristic stretching frequency for a secondary amide.
3100 - 3000	C-H stretch	Aromatic C-H	Typical for sp ² C-H bonds in aromatic rings. [4]
~1650	C=O stretch	Amide I band	A strong absorption characteristic of the amide carbonyl group.
~1540	N-H bend	Amide II band	A combination of N-H bending and C-N stretching.
1350 - 1150	C-F stretch	Trifluoromethyl (-CF ₃)	Strong, characteristic absorptions for C-F bonds.
1600, 1480	C=C stretch	Aromatic Ring	Skeletal vibrations of the benzene rings.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In its most common form, a molecule is ionized, and the resulting molecular ion and its fragments are detected. This provides the exact molecular weight and clues about the molecule's structure from the fragmentation pattern. [7][8] Expected High-Resolution Mass Spectrum (HRMS) Data:

- Technique: Electrospray Ionization (ESI)

- Calculated m/z for $[M+H]^+$ ($C_{14}H_{11}F_3NO_2^+$): 282.0736
- Calculated m/z for $[M-H]^-$ ($C_{14}H_9F_3NO_2^-$): 280.0591

Expected Fragmentation Pattern (Electron Impact - EI): The molecular ion (M^+) peak at m/z = 281 should be observable. Key fragmentation pathways would likely involve cleavage of the amide bond.

Fragment m/z	Proposed Structure	Fragmentation Pathway
281	$[C_{14}H_{10}F_3NO_2]^+$	Molecular Ion (M^+)
161	$[C_6H_4(CF_3)NH_2]^+$	3-(Trifluoromethyl)aniline fragment
121	$[C_7H_5O_2]^+$	Salicyloyl cation (from cleavage of the C-N bond)
93	$[C_6H_5O]^+$	Phenoxy radical cation (from loss of CO from the salicyloyl fragment)

Conclusion

The structural analysis of **Salfluverine** is a systematic process that integrates rational chemical synthesis with a suite of powerful spectroscopic techniques. The protocols and expected data presented in this guide form a self-validating system for the confirmation of **Salfluverine's** chemical structure. By understanding the causality behind each experimental choice—from the activation of the carboxylic acid in synthesis to the selection of specific NMR experiments—researchers can confidently prepare and characterize this and other related salicylanilide molecules. This foundational knowledge is indispensable for any further investigation into the biological activities and therapeutic potential of **Salfluverine**.

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